![molecular formula C42H40F10IrN4P B13387225 [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)
[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] is a photocatalyst known for its ability to facilitate various photochemical reactions. This compound is commonly used in the field of photoredox catalysis, where it plays a crucial role in driving reactions under visible light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] typically involves the reaction of iridium precursors with ligands such as 2-(2,4-difluorophenyl)-5-methylpyridine and 4,4’-di-tert-butyl-2,2’-bipyridine. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or acetonitrile. The final product is obtained by precipitating the hexafluorophosphate salt using potassium hexafluorophosphate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] undergoes various types of reactions, including:
Photocatalytic Reactions: It facilitates hydroamination of olefins, decarboxylative arylation, and vinylation of carboxylic acids.
Oxidation and Reduction Reactions: It participates in redox reactions, where it can act as both an oxidizing and reducing agent under light activation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, carboxylic acids, and secondary alkyl amines. The reactions are typically carried out under visible light irradiation, often using photoreactors such as Penn PhD and SynLED 2.0 .
Major Products
The major products formed from these reactions include hydroaminated olefins, arylated carboxylic acids, and vinylated carboxylic acids .
科学的研究の応用
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] has a wide range of scientific research applications, including:
作用機序
The mechanism by which [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] exerts its effects involves the absorption of visible light, leading to the excitation of the iridium complex. This excited state can then participate in electron transfer processes, facilitating various photoredox reactions. The molecular targets and pathways involved include the activation of olefins and carboxylic acids, leading to the formation of new chemical bonds .
類似化合物との比較
Similar Compounds
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-trifluoromethylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
Uniqueness
What sets [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] apart from similar compounds is its enhanced luminescent properties and its ability to facilitate a broader range of photoredox reactions. This makes it a versatile and valuable photocatalyst in both research and industrial applications .
特性
分子式 |
C42H40F10IrN4P |
|---|---|
分子量 |
1014.0 g/mol |
IUPAC名 |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
InChIキー |
XAJPUJWOMJJPNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



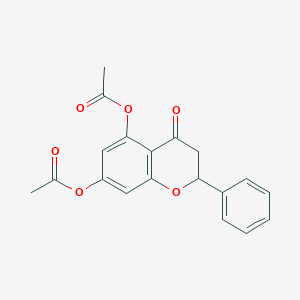
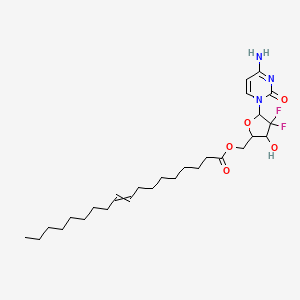
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)
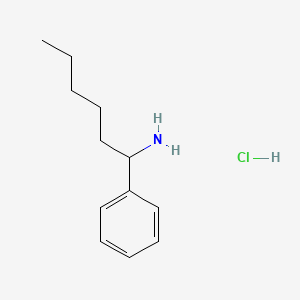
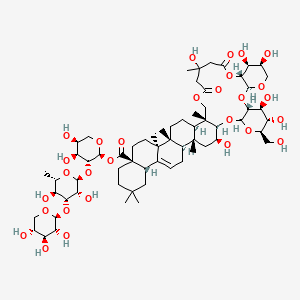
![6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13387206.png)


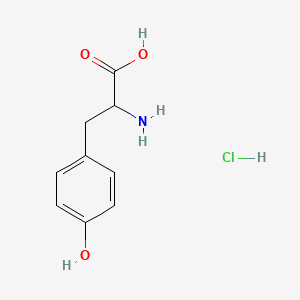
![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)
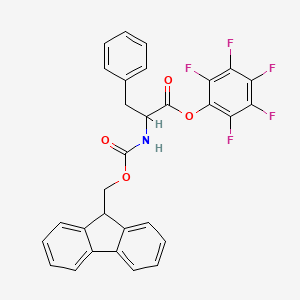
![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)

